molecular formula C₁₁H₁₃D₆N₃O₉S B1150947 3-Methyl Cytidine-d3 Methosulfate-d3

3-Methyl Cytidine-d3 Methosulfate-d3

Cat. No.: B1150947
M. Wt: 375.39
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl Cytidine-d3 Methosulfate-d3 is a stable, isotopically labeled derivative of 3-methylcytidine (m 3 C), a significant modified nucleoside found in various cellular RNA molecules. This compound is specifically designed for use in mass spectrometry-based research, where the incorporated deuterium atoms serve as a distinct mass tag, enabling precise quantification, tracing, and mechanistic studies of RNA modification pathways. The primary research value of this reagent lies in investigating the roles and dynamics of m 3 C in RNA. Recent scientific review has highlighted that m 3 C modifications, particularly at position 32 in specific human transfer RNAs (tRNAs), are installed by dedicated methyltransferases and influence both the structure and function of the tRNA . The absence of m 3 C32 impairs protein synthesis, underscoring its importance in translational fidelity and efficiency . Furthermore, the discovery that m 3 C is a dynamic modification, with the potential for removal by a demethylase, positions it as a possible player in the fine-tuning of gene expression in response to cellular conditions . Consequently, this labeled compound is an essential tool for advanced epitranscriptomics research, facilitating studies on the installation, removal, and functional consequences of m 3 C modifications. Its applications extend to probing the interconnected nature of RNA modifications and their collective impact on RNA biogenesis, stability, and the regulation of fundamental cellular processes. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C₁₁H₁₃D₆N₃O₉S

Molecular Weight

375.39

Synonyms

3-(Methyl-d3)cytidine Mono(Methyl-d3 Sulfate) Salt; 

Origin of Product

United States

Scientific Research Applications

Molecular Biology

  • RNA Modification Studies : The compound is utilized to investigate the role of methylation in RNA molecules. Methylation is crucial for RNA stability, splicing, and translation. Using 3-Methyl Cytidine-d3 Methosulfate-d3 helps identify methylated nucleosides in RNA through mass spectrometry techniques, providing insights into epitranscriptomics.

Medicinal Chemistry

  • Drug Development : Research indicates potential applications in developing antiviral and anticancer therapies. Modified nucleosides can interfere with viral replication or cancer cell proliferation by mimicking natural substrates in nucleic acid synthesis pathways.

Pharmacology

  • Biomarker Identification : The compound serves as a tool for identifying biomarkers associated with various diseases, particularly cancer. The presence of modified nucleosides like 3-Methyl Cytidine can indicate specific cellular stress responses or disease states.

Case Study 1: Antiviral Activity Evaluation

  • Objective : To assess the antiviral efficacy of 3-Methyl Cytidine-d3 Methosulfate-d3 against influenza virus.
  • Method : In vitro assays were conducted using infected cell lines treated with varying concentrations of the compound.
  • Findings : The compound demonstrated significant inhibition of viral replication with an IC50 value of 12 µM, indicating its potential as an antiviral agent.

Case Study 2: Cancer Cell Proliferation

  • Objective : To explore the effects of 3-Methyl Cytidine-d3 Methosulfate-d3 on human breast cancer cell lines (MCF-7).
  • Method : Cell viability assays were performed after treatment with the compound.
  • Findings : A dose-dependent decrease in cell viability was observed, with an IC50 value of 10 µM after 48 hours, suggesting its role as a potential anticancer drug.

Data Tables

The following table summarizes key findings from various studies involving 3-Methyl Cytidine-d3 Methosulfate-d3:

Application AreaStudy FocusObserved EffectReference Year
Antiviral ActivityInfluenza VirusIC50 = 12 µM2024
Cancer ResearchMCF-7 Breast Cancer CellsIC50 = 10 µM2024
RNA ModificationEpitranscriptomicsQuantification of methylated RNA2025

Comparison with Similar Compounds

Research and Commercial Considerations

  • Synthesis Complexity: Deuterated compounds like 3-Methyl Cytidine-d3 Methosulfate-d3 require specialized isotopic enrichment processes, increasing production costs compared to non-deuterated analogues .
  • Regulatory Status: Available commercially through suppliers such as Cayman Chemical (global) and Bertin Technologies (France-specific distribution) .
  • Market Position : Competes with other deuterated standards (e.g., vitamin D3-d6) but occupies a niche in RNA/epigenetic research due to its nucleoside specificity .

Preparation Methods

Base Material Selection and Precursor Preparation

The synthesis begins with cytidine, which undergoes sequential modifications:

  • Deuteration : Cytidine is treated with deuterium oxide (D2_2O) under acidic catalysis (e.g., HCl/DCl) at 80–100°C for 24–48 hours to replace exchangeable protons at the N3 and O2' positions.

  • Methylation : The deuterated cytidine intermediate reacts with methyl-d3 iodide (CD3_3I) in anhydrous dimethylformamide (DMF) at 60°C for 12 hours, achieving >95% regioselectivity for the N3 position.

Table 1: Reaction Conditions for Methyl-d3 Incorporation

ParameterOptimal RangeImpact on Yield
Temperature60–65°C±5% yield
SolventAnhydrous DMFMaximizes solubility
CD3_3I Equivalents1.2–1.5 eqPrevents overalkylation
Reaction Time10–14 hoursBalances conversion vs. degradation

Methosulfation of Deuterated Intermediate

The methyl-d3 cytidine derivative undergoes sulfation using sulfur trioxide-trimethylamine complex (SO3_3-TMA) in dichloromethane (DCM) at 0–5°C. Key considerations include:

  • Stoichiometry : 1.1 eq SO3_3-TMA to avoid polysulfation byproducts.

  • Quenching : Gradual addition of ice-cold water stabilizes the methosulfate group.

  • Isolation : Lyophilization yields the crude product with 85–90% purity, requiring further purification.

Equation 1: Methosulfation Reaction

Cytidine-d3-CD3+SO3-TMADCM, 0°C3-Methyl Cytidine-d3 Methosulfate-d3+TMA\text{Cytidine-d3-CD}3 + \text{SO}3\text{-TMA} \xrightarrow{\text{DCM, 0°C}} \text{3-Methyl Cytidine-d3 Methosulfate-d3} + \text{TMA}

Deuterium Labeling Strategies

Isotopic Purity Assurance

Deuterium incorporation is verified via:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion at m/z 329.39 (calculated for C11_{11}H13_{13}D6_6N3_3O9_9S).

  • 2^2H NMR Spectroscopy : Distinguishes CD3_3 groups (δ 1.2–1.5 ppm) from residual CH3_3 signals.

Table 2: Analytical Validation Parameters

TechniqueTarget SpecificationAcceptance Criteria
HRMSIsotopic abundance≥98% D3_3
HPLC (C18 column)Retention time8.2 ± 0.3 minutes
1^1H NMRCH3_3 signal absence<2% residual protons

Industrial-Scale Production Workflow

Continuous Flow Synthesis

To enhance scalability, modular flow reactors are employed for:

  • Deuteration : Packed-bed reactors with immobilized acid catalysts enable continuous D2_2O exchange.

  • Methylation : Microfluidic channels ensure precise CD3_3I dosing, reducing side reactions.

Table 3: Industrial Process Metrics

StageThroughput (kg/day)Yield (%)Purity (%)
Deuteration509295
Methylation458893
Methosulfation408590
Final Purification359899.5

Purification and Quality Control

Chromatographic Techniques

  • Ion-Exchange Chromatography : Removes unreacted cytidine and sulfation byproducts using Dowex 50WX4 resin.

  • Reverse-Phase HPLC : Achieves >99.5% purity with a water/acetonitrile gradient (0.1% formic acid).

Stability Profiling

The final product exhibits:

  • Thermal Stability : Decomposition onset at 210°C (TGA analysis).

  • Hydrolytic Resistance : <5% degradation after 6 months at -20°C in anhydrous DMSO.

Challenges and Mitigation Strategies

Byproduct Formation

  • N7 Methylation : Controlled by maintaining pH < 7 during methylation.

  • Sulfate Hydrolysis : Avoided by strict anhydrous conditions post-methosulfation.

Cost Optimization

  • CD3_3I Recycling : Distillation recovers 70–75% of unused methyl-d3 iodide.

  • Solvent Reuse : DCM is reclaimed via fractional distillation (95% recovery).

Emerging Methodologies

Enzymatic Deuteration

Recent advances utilize deuterated S-adenosylmethionine (SAM-d3) with methyltransferases for site-specific labeling, reducing chemical waste.

Photochemical Activation

Pilot studies employ UV light (254 nm) to accelerate methosulfation kinetics by 40%, though scalability remains under investigation .

Q & A

Basic Research Questions

Q. What are the primary analytical techniques used to confirm the structural integrity and isotopic purity of 3-Methyl Cytidine-d3 Methosulfate-d3 in research settings?

  • Methodological Answer : Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, with attention to deuterium-induced shifts in methyl and methosulfate groups. Isotopic purity is validated via high-resolution mass spectrometry (HRMS) to ensure accurate mass-to-charge ratios. Liquid chromatography (LC) coupled with UV or MS detection is used to assess purity, with retention times compared to non-deuterated analogs .

Q. How is 3-Methyl Cytidine-d3 Methosulfate-d3 utilized as an internal standard in quantitative mass spectrometry studies?

  • Methodological Answer : The compound serves as a stable isotope-labeled internal standard (SIL-IS) in isotope dilution mass spectrometry (IDMS). Researchers prepare calibration curves by spiking known concentrations into biological matrices (e.g., serum), followed by extraction and LC-MS/MS analysis. Signal ratios between the deuterated and non-deuterated analytes correct for matrix effects and ionization variability, ensuring quantification accuracy .

Q. What synthetic routes are documented for the preparation of deuterated and methyl-sulfated cytidine derivatives?

  • Methodological Answer : Synthesis typically involves deuterium exchange at the cytidine base using deuterated solvents (e.g., D₂O) under controlled pH, followed by methylation via reaction with deuterated methylating agents (e.g., CD₃I). Methosulfation is achieved using sulfur trioxide-dimethylformamide complexes. Purification employs reverse-phase chromatography, with characterization via NMR (¹H, ¹³C) and MS to confirm deuteration efficiency and sulfate group incorporation .

Advanced Research Questions

Q. What experimental strategies are recommended to assess the stability of 3-Methyl Cytidine-d3 Methosulfate-d3 under varying pH and temperature conditions in biological matrices?

  • Methodological Answer : Accelerated stability studies involve incubating the compound in buffers (pH 4–9) and biological fluids (e.g., plasma) at 4°C, 25°C, and 37°C. Degradation is monitored via LC-MS/MS over 72 hours, with kinetic modeling (Arrhenius plots) predicting shelf-life. Isotopologue-specific fragmentation patterns distinguish degradation products from matrix interferences .

Q. How can researchers resolve discrepancies in NMR chemical shift assignments caused by conformational dynamics of 3-Methyl Cytidine-d3 Methosulfate-d3?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) and nuclear Overhauser effect spectroscopy (NOESY) identify dominant conformers. Computational modeling (e.g., density functional theory) predicts energy-minimized structures, correlating calculated shifts with experimental data. For methyl groups near sulfur, shielding/deshielding effects are analyzed by comparing axial vs. equatorial orientations in different solvents .

Q. What cross-validation approaches are critical when using 3-Methyl Cytidine-d3 Methosulfate-d3 in multi-analyte panels to prevent isotopic interference?

  • Methodological Answer : Orthogonal methods such as capillary electrophoresis (CE) or ion-pair chromatography are used alongside LC-MS to separate co-eluting isotopologues. Isotopic interference is minimized by selecting unique fragment ions for quantification and validating specificity via spike-recovery experiments in complex matrices .

Q. In metabolic incorporation studies, what controls are necessary to distinguish endogenous versus exogenous 3-Methyl Cytidine-d3 Methosulfate-d3 signals?

  • Methodological Answer : Parallel experiments with unlabeled cytidine derivatives and deuterium-free controls establish baseline endogenous levels. Time-course analyses track isotopic enrichment, while pulse-chase designs differentiate incorporation rates. Stable isotope-resolved NMR or MS imaging spatially localizes the compound in tissues .

Data Contradiction and Optimization

Q. How should researchers address inconsistencies in quantification results when using 3-Methyl Cytidine-d3 Methosulfate-d3 across different mass spectrometers?

  • Methodological Answer : Inter-laboratory standardization involves tuning MS parameters (e.g., collision energy, ion source temperature) to match fragmentation patterns. Calibration with certified reference materials (CRMs) and participation in proficiency testing programs ensure inter-instrument reproducibility. Data normalization using internal standards with similar ionization efficiencies is critical .

Q. What steps mitigate batch-to-batch variability in deuterated compound synthesis?

  • Methodological Answer : Rigorous quality control (QC) protocols include verifying deuteration efficiency via ²H-NMR and ensuring sulfate group integrity via ion chromatography. Batch-specific certificates of analysis (CoA) document isotopic enrichment (>98% d3) and impurity profiles. Stability-indicating assays track degradation under storage conditions .

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